2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide is an organic compound that belongs to the class of furan-carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, a dimethyl group, and a phenylpyrimidinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the furan derivative with an amine in the presence of coupling agents such as EDCI or DCC.
Substitution with Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Phenylpyrimidinyl Ethyl Group: This step involves the reaction of the furan-carboxamide intermediate with a phenylpyrimidinyl ethyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The phenylpyrimidinyl ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan-carboxamide derivatives.
Scientific Research Applications
2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The phenylpyrimidinyl group is known to interact with nucleic acids and proteins, potentially inhibiting key enzymes or signaling pathways. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-(2-(2-pyridyl)ethyl)furan-3-carboxamide
- 2,5-dimethyl-N-(2-(2-thienyl)ethyl)furan-3-carboxamide
- 2,5-dimethyl-N-(2-(2-quinolinyl)ethyl)furan-3-carboxamide
Uniqueness
2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide is unique due to the presence of the phenylpyrimidinyl group, which imparts specific electronic and steric properties
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-10-17(14(2)24-13)19(23)20-9-8-15-11-21-18(22-12-15)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRISCRVVLUHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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